Benzbromaron
Übersicht
Beschreibung
Benzbromarone is a uricosuric agent primarily used in the treatment of gout. It functions by inhibiting the reabsorption of uric acid in the kidneys, thereby reducing serum urate levels. This compound is particularly useful for patients who do not respond well to other treatments like allopurinol .
Wissenschaftliche Forschungsanwendungen
Benzbromaron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in Studien mit Urikosurika verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Urattransporter in Zellmodellen.
Medizin: Umfassend untersucht auf seine Wirksamkeit bei der Behandlung von Gicht und Hyperurikämie.
Industrie: Verwendet bei der Entwicklung neuer Arzneimittel, die auf den Harnsäurestoffwechsel abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Urattransporter 1 (URAT1) in den Nieren hemmt. Diese Hemmung reduziert die Reabsorption von Harnsäure, was zu einer erhöhten Ausscheidung und niedrigeren Harnsäurespiegeln im Serum führt. Zusätzlich ist this compound ein potenter Inhibitor von Cytochrom P450 2C9, das eine Rolle bei seinen metabolischen Wirkungen spielt .
Ähnliche Verbindungen:
Allopurinol: Ein Xanthinoxidasinhibitor, der zur Reduzierung der Harnsäureproduktion eingesetzt wird.
Febuxostat: Ein weiterer Xanthinoxidasinhibitor mit einer ähnlichen Funktion wie Allopurinol.
Probenecid: Ein Urikosurikum, das die Harnsäureausscheidung erhöht.
Vergleich:
Wirksamkeit: this compound ist sehr wirksam bei der Senkung des Harnsäurespiegels im Serum und wird oft eingesetzt, wenn andere Behandlungen versagen.
Sicherheit: Obwohl wirksam, wurde this compound mit Hepatotoxizität in Verbindung gebracht, was zu seinem Rückzug auf einigen Märkten führte. .
This compound zeichnet sich durch seine potente urikosurische Wirkung aus und ist nach wie vor eine wertvolle Option für Patienten mit Gicht, insbesondere für diejenigen, die nicht auf andere Behandlungen ansprechen.
Wirkmechanismus
Target of Action
Benzbromarone primarily targets the urate transporter URAT1 located in the human proximal tubule . It also inhibits Cytochrome P450 2C9 (CYP2C9) and Cytochrome P450 2C19 (CYP2C19) . These targets play a crucial role in uric acid reabsorption and drug metabolism, respectively.
Mode of Action
Benzbromarone acts as a potent inhibitor of URAT1, reducing urate reabsorption in the kidneys . This leads to a decrease in serum urate levels, thereby preventing gout flares. As an inhibitor of CYP2C9 and CYP2C19, Benzbromarone can affect the metabolism of other drugs .
Biochemical Pathways
Benzbromarone affects the urate reabsorption pathway in the kidneys by inhibiting URAT1 . It also influences drug metabolism pathways through its inhibitory action on CYP2C9 and CYP2C19 . The inhibition of these enzymes can lead to alterations in the metabolic profiles of co-administered drugs.
Pharmacokinetics
It’s known that benzbromarone is taken daily for the prevention of gout flares .
Result of Action
The primary molecular effect of Benzbromarone is the reduction of serum urate levels, achieved by inhibiting urate reabsorption in the kidneys . This prevents the accumulation of urate crystals, thereby preventing gout flares. On a cellular level, Benzbromarone has been found to disrupt the mitochondrial network, leading to mitochondrial fragmentation and decreased mitochondrial volume per cell .
Action Environment
The action of Benzbromarone can be influenced by various environmental factors. For instance, the gut microbiome can interact with drugs in complex ways, potentially affecting the bioavailability, bioactivity, or toxicity of Benzbromarone . Furthermore, the co-administration of other drugs can impact the effectiveness of Benzbromarone due to its inhibitory effects on CYP2C9 and CYP2C19 .
Biochemische Analyse
Biochemical Properties
Benzbromarone plays a significant role in biochemical reactions by inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules. This inhibition reduces the reabsorption of urate, leading to increased urate excretion. Benzbromarone also interacts with cytochrome P450 enzymes, particularly CYP2C9, which is involved in its hepatic metabolism . Additionally, benzbromarone has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Cellular Effects
Benzbromarone affects various types of cells and cellular processes. It reduces urate reabsorption in kidney cells by inhibiting URAT1. This action decreases serum urate levels and prevents the formation of urate crystals, which can cause gout . Benzbromarone also exhibits anti-inflammatory and antioxidant properties, which can influence cell signaling pathways and gene expression . Furthermore, benzbromarone has been reported to affect cellular metabolism by modulating the activity of enzymes involved in purine metabolism .
Molecular Mechanism
At the molecular level, benzbromarone exerts its effects primarily through the inhibition of URAT1, which is responsible for urate reabsorption in the kidneys . By blocking this transporter, benzbromarone increases urate excretion and lowers serum urate levels. Additionally, benzbromarone inhibits xanthine oxidase, reducing the production of uric acid . The compound also interacts with cytochrome P450 enzymes, leading to its metabolism and potential hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzbromarone have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation . Long-term studies have shown that benzbromarone maintains its uricosuric effects, but caution is advised due to the risk of hepatotoxicity . In vitro and in vivo studies have demonstrated that benzbromarone can cause liver damage, particularly with prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of benzbromarone vary with different dosages. At therapeutic doses, benzbromarone effectively reduces serum urate levels and prevents the formation of urate crystals . At higher doses, benzbromarone can cause toxic effects, including hepatotoxicity . Studies have shown that the threshold for toxicity is relatively low, and caution is needed when determining the appropriate dosage .
Metabolic Pathways
Benzbromarone is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 . The main metabolites include 6-hydroxybenzbromarone and 1’-hydroxybenzbromarone . These metabolites are further processed and excreted in the urine. The metabolic pathways of benzbromarone involve hydroxylation and debromination reactions . The compound’s metabolism can influence its uricosuric effects and potential toxicity .
Transport and Distribution
Benzbromarone is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . The compound is then distributed to the kidneys, where it inhibits URAT1 and increases urate excretion . Benzbromarone can also interact with transporters such as organic anion transporters (OATs), which play a role in its renal excretion .
Subcellular Localization
The subcellular localization of benzbromarone is primarily in the renal proximal tubules, where it inhibits URAT1 . The compound’s activity is influenced by its localization within these cells, as well as its interactions with other cellular components. Benzbromarone’s localization can affect its efficacy and potential toxicity, particularly in the liver, where it is metabolized by cytochrome P450 enzymes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Benzbromaron umfasst mehrere wichtige Schritte:
Friedel-Crafts-Acylierung: Ausgehend von 2-Ethylbenzofuran und p-Anisoylchlorid wird die Reaktion katalysiert, um 2-Ethyl-3-p-Methoxyphenylformylbenzofuran zu bilden.
Demethylierung: Der Zwischenstoff wird mit Pyridinhydrochlorid demethyliert, was zu 2-Ethyl-3-p-Hydroxyphenylformylbenzofuran führt.
Bromierung: Der letzte Schritt beinhaltet die Bromierung, um this compound zu produzieren.
Industrielle Produktionsmethoden: Die industrielle Produktion folgt ähnlichen Synthesewegen, verwendet jedoch oft effizientere Katalysatoren und optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu verbessern. Die Verwendung sichererer Lösungsmittel und Reagenzien wird ebenfalls priorisiert, um die Umweltbelastung zu minimieren .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere in Gegenwart starker Oxidationsmittel.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: this compound unterliegt leicht Substitutionsreaktionen, insbesondere Halogenierungen, aufgrund des Vorhandenseins von Bromatomen.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte:
Oxidation: Oxidierte Derivate von this compound.
Reduktion: Reduzierte Formen der Verbindung.
Substitution: Verschiedene halogenierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a similar function to allopurinol.
Probenecid: A uricosuric agent that increases uric acid excretion.
Comparison:
Efficacy: Benzbromarone is highly effective in reducing serum urate levels and is often used when other treatments fail.
Safety: While effective, benzbromarone has been associated with hepatotoxicity, leading to its withdrawal in some markets. .
Benzbromarone stands out for its potent uricosuric effects and remains a valuable option for patients with gout, particularly those who do not respond to other treatments.
Eigenschaften
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCHUCQKNIQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022652 | |
Record name | Benzbromarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3562-84-3 | |
Record name | Benzbromarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3562-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzbromarone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzbromarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | benzbromarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzbromarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzbromarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzbromarone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZBROMARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.